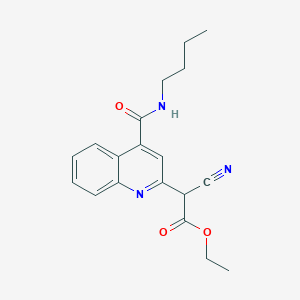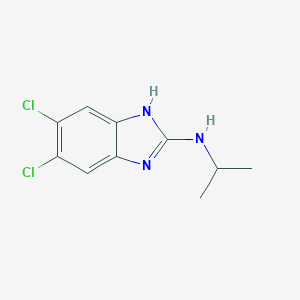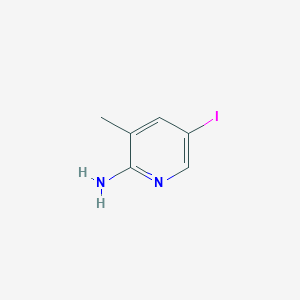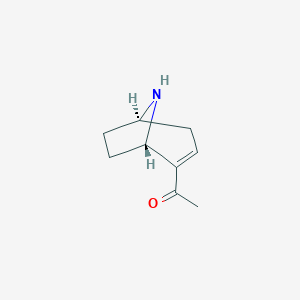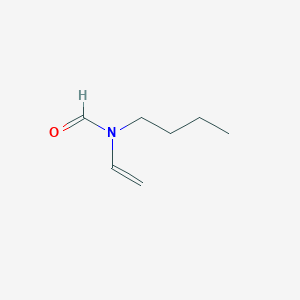
N-Butyl-N-ethenylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-ethenylformamide (BEF) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. BEF is a colorless liquid that is soluble in water and organic solvents.
Wirkmechanismus
The exact mechanism of action of N-Butyl-N-ethenylformamide is not fully understood. However, it is believed that N-Butyl-N-ethenylformamide acts by disrupting the cell membrane of bacteria, leading to cell death. N-Butyl-N-ethenylformamide has also been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-Butyl-N-ethenylformamide has been shown to have minimal toxicity in animals. It has been shown to have no significant effects on blood chemistry, organ weights, or histopathology. However, further studies are needed to determine the long-term effects of N-Butyl-N-ethenylformamide on human health.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyl-N-ethenylformamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, N-Butyl-N-ethenylformamide has a wide range of potential applications in various fields of research. However, the limitations of N-Butyl-N-ethenylformamide include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of N-Butyl-N-ethenylformamide. One potential area of research is the use of N-Butyl-N-ethenylformamide as a disinfectant in hospitals and other healthcare settings. Additionally, further research is needed to determine the potential use of N-Butyl-N-ethenylformamide in the treatment of cancer. Other potential areas of research include the synthesis of organic compounds using N-Butyl-N-ethenylformamide and the development of new antimicrobial agents based on N-Butyl-N-ethenylformamide.
Conclusion:
N-Butyl-N-ethenylformamide is a chemical compound that has gained significant attention in the scientific community. Its potential use in various scientific research applications makes it a promising compound for future research. However, further studies are needed to fully understand the mechanism of action of N-Butyl-N-ethenylformamide and its potential effects on human health.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-ethenylformamide has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial properties and can be used as a disinfectant. N-Butyl-N-ethenylformamide has also been studied for its potential use in the synthesis of organic compounds. Additionally, N-Butyl-N-ethenylformamide has been studied for its potential use in the treatment of cancer.
Eigenschaften
CAS-Nummer |
192058-10-9 |
|---|---|
Produktname |
N-Butyl-N-ethenylformamide |
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
N-butyl-N-ethenylformamide |
InChI |
InChI=1S/C7H13NO/c1-3-5-6-8(4-2)7-9/h4,7H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
VKMXLLWYOWZPFP-UHFFFAOYSA-N |
SMILES |
CCCCN(C=C)C=O |
Kanonische SMILES |
CCCCN(C=C)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


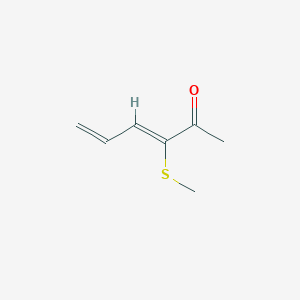
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)
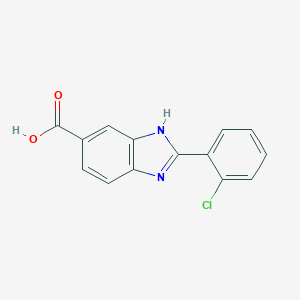
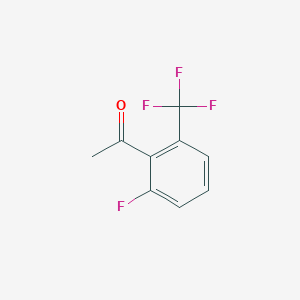
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)
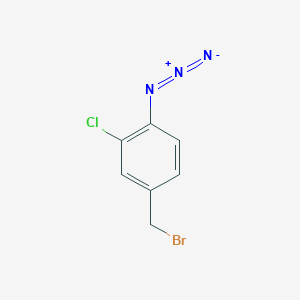
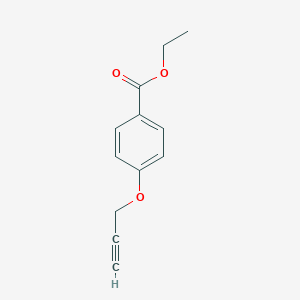
![Methyl 2-[acetyl(prop-2-enyl)amino]propanoate](/img/structure/B65831.png)
